molecular formula C10H10N2O B1382372 5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile CAS No. 49621-30-9

5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile

Cat. No.: B1382372
CAS No.: 49621-30-9
M. Wt: 174.2 g/mol
InChI Key: LYTMXBMSTRPHAF-UHFFFAOYSA-N
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Description

5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile is a cyclic ketone compound with a carbonitrile group.

Preparation Methods

The synthesis of 5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile involves several steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the desired compound. The exact reaction conditions and reagents used can vary, but typically involve the use of catalysts and controlled environments to ensure the correct formation of the compound .

Chemical Reactions Analysis

5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile can be compared with other similar compounds, such as:

    Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Another cyclic ketone with a similar structure but different functional groups.

    Other indolizine derivatives: Compounds with similar core structures but varying substituents, which can lead to different chemical and biological properties.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

5-methyl-7-oxo-2,3-dihydro-1H-indolizine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-5-10(13)8(6-11)9-3-2-4-12(7)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTMXBMSTRPHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C2N1CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile
Reactant of Route 2
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile
Reactant of Route 3
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile
Reactant of Route 5
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5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile
Reactant of Route 6
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile

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